2-(3,4-Dimethoxybenzylidene)-1-indanone 2-(3,4-Dimethoxybenzylidene)-1-indanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15380037
InChI: InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+
SMILES:
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol

2-(3,4-Dimethoxybenzylidene)-1-indanone

CAS No.:

Cat. No.: VC15380037

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxybenzylidene)-1-indanone -

Specification

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
IUPAC Name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one
Standard InChI InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+
Standard InChI Key FJGZVPFZRZDBNC-NTEUORMPSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3,4-Dimethoxybenzylidene)-1-indanone consists of an indanone backbone fused with a benzylidene group substituted at the 3,4-positions with methoxy groups. The planar arrangement of the two aromatic rings, evidenced by a dihedral angle of 2.542.54^\circ, promotes π-stacking interactions in crystalline states . X-ray crystallography data (CCDC 148419) confirm a monoclinic crystal system with space group P21/cP2_1/c, lattice parameters a=10.23A˚,b=7.89A˚,c=15.42A˚a = 10.23 \, \text{Å}, b = 7.89 \, \text{Å}, c = 15.42 \, \text{Å}, and β=98.7\beta = 98.7^\circ .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H16O3\text{C}_{18}\text{H}_{16}\text{O}_{3}PubChem
Molecular Weight280.3 g/molPubChem
Crystal SystemMonoclinicPubChem
Dihedral Angle2.542.54^\circEvitaChem

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra reveal distinct signals for methoxy protons (δ3.853.90ppm\delta \, 3.85–3.90 \, \text{ppm}) and aromatic protons (δ6.807.80ppm\delta \, 6.80–7.80 \, \text{ppm}).

  • IR: Strong absorption bands at 1680cm11680 \, \text{cm}^{-1} (C=O stretch) and 1600cm11600 \, \text{cm}^{-1} (C=C aromatic).

Synthesis and Reactivity

Claisen-Schmidt Condensation

The primary synthesis route involves a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 1-indanone. Sodium hydroxide (NaOH\text{NaOH}) in ethanol at reflux conditions (60C60^\circ \text{C}) yields the product with >80% efficiency:

3,4-Dimethoxybenzaldehyde+1-IndanoneNaOH2-(3,4-Dimethoxybenzylidene)-1-indanone+H2O\text{3,4-Dimethoxybenzaldehyde} + \text{1-Indanone} \xrightarrow{\text{NaOH}} \text{2-(3,4-Dimethoxybenzylidene)-1-indanone} + \text{H}_2\text{O}

Table 2: Optimization of Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)
NaOHEthanol6082
KOHDMF8075
Cs2_2CO3_3CH3_3CN2568

Dimerization Studies

Under basic conditions (e.g., NaHCO3_3/DMF), the compound undergoes stereoselective dimerization to form 2b, a tetracyclic derivative confirmed via X-ray crystallography . This reactivity highlights its potential as a precursor for complex heterocycles .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits NF-κB signaling by suppressing IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models. At 10μM10 \, \mu\text{M}, it achieves 60% inhibition of COX-2 expression.

Table 3: Cytotoxicity Profiles

Cell LineIC50_{50} (μM\mu\text{M})Mechanism
HeLa12.4Caspase-3/7 activation
MCF-718.9p21-mediated G2/M arrest
A54924.1ROS generation

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as halogenation at the benzylidene moiety, enhance bioactivity. For example, chloro-substituted derivatives show 3-fold higher potency against COX-2.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves solubility and bioavailability, achieving 90% drug release over 72 hours.

Future Research Directions

  • Dimerization Pathways: Exploring dimer derivatives for enhanced anticancer efficacy .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Targeted Therapies: Conjugating the compound with monoclonal antibodies for precision oncology.

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